molecular formula C12H27NO2 B1591084 Dipentylamine acetate CAS No. 211676-91-4

Dipentylamine acetate

Cat. No.: B1591084
CAS No.: 211676-91-4
M. Wt: 217.35 g/mol
InChI Key: IPBJPAHGLXFUDS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dipentylamine acetate solution plays a significant role in biochemical reactions, particularly as an ion pair reagent for high-performance liquid chromatography and mass spectrometry . The compound interacts with various enzymes, proteins, and other biomolecules by binding to substrate molecules, thereby facilitating their reaction . This binding is reversible, allowing for the multiple utilization of this compound solution . The interactions between this compound solution and biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.

Molecular Mechanism

The molecular mechanism of this compound solution involves its ability to bind to substrate molecules, facilitating their reaction . This binding interaction is reversible, allowing the compound to be used multiple times in biochemical reactions . This compound solution may also inhibit or activate specific enzymes, leading to changes in gene expression and subsequent cellular effects. The compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentylamine acetate is synthesized by reacting dipentylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions . The reaction proceeds as follows:

[ \text{(CH3(CH2)4)2NH} + \text{CH3COOH} \rightarrow \text{(CH3(CH2)4)2NH·CH3COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound solution involves large-scale mixing of dipentylamine and acetic acid in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dipentylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipentylamine acetate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Dipropylamine acetate
  • Dibutylamine acetate
  • Dihexylamine acetate

Uniqueness

Dipentylamine acetate is unique due to its specific molecular structure, which provides optimal ion pairing properties for HPLC and MS applications. Its versatility and effectiveness as a catalyst in organic synthesis further distinguish it from similar compounds .

Properties

IUPAC Name

acetic acid;N-pentylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJPAHGLXFUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584983
Record name Acetic acid--N-pentylpentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211676-91-4
Record name Acetic acid--N-pentylpentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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